N-(naphthalen-1-yl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
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Overview
Description
N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a nitrophenyl group, and a phthalazinone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with phthalic anhydride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(BENZENESULFONYL-METHYL-AMINO)-3-NITRO-NAPHTHALEN-1-YL)-ACETAMIDE: Similar structure but with a benzenesulfonyl group instead of a phthalazinone moiety.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Used as ligands in Cu-catalyzed coupling reactions.
Uniqueness
N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its combination of a naphthalene ring, nitrophenyl group, and phthalazinone moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C26H18N4O4 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C26H18N4O4/c31-24(27-23-14-6-8-17-7-1-2-11-20(17)23)16-29-26(32)22-13-4-3-12-21(22)25(28-29)18-9-5-10-19(15-18)30(33)34/h1-15H,16H2,(H,27,31) |
InChI Key |
OCZMAKKQGPTZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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